molecular formula C7H10O3 B6163967 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid CAS No. 2209090-44-6

2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid

Cat. No.: B6163967
CAS No.: 2209090-44-6
M. Wt: 142.15 g/mol
InChI Key: KVGGTKHXQVRWSR-UHFFFAOYSA-N
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Description

2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid is a unique organic compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its distinct structure, featuring a bicyclo[1.1.1]pentane core, makes it a subject of study for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the hydroxy and acetic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the acetic acid group may produce alcohols.

Scientific Research Applications

2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with specific molecular targets. The hydroxy and acetic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(Boc-amino)-2-(3-hydroxybicyclo[1.1.1]pentan-1-yl)acetic acid
  • 2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}propanoic acid

Comparison: Compared to similar compounds, 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid is unique due to its specific functional groups and their positions on the bicyclic core. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid involves the conversion of a bicyclic compound to a carboxylic acid through a series of reactions.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Bicyclo[1.1.1]pentane is reacted with bromine to form 1-bromobicyclo[1.1.1]pentane.", "1-bromobicyclo[1.1.1]pentane is treated with sodium hydroxide to form 1-hydroxybicyclo[1.1.1]pentane.", "1-hydroxybicyclo[1.1.1]pentane is reduced with sodium borohydride to form 1-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid.", "1-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid is reacted with acetic anhydride to form 2-acetoxybicyclo[1.1.1]pentane-1-carboxylic acid.", "2-acetoxybicyclo[1.1.1]pentane-1-carboxylic acid is hydrolyzed with hydrochloric acid to form 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid.", "The product is isolated and purified using sodium bicarbonate, sodium chloride, water, and ethyl acetate." ] }

CAS No.

2209090-44-6

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetic acid

InChI

InChI=1S/C7H10O3/c8-5(9)1-6-2-7(10,3-6)4-6/h10H,1-4H2,(H,8,9)

InChI Key

KVGGTKHXQVRWSR-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)O)CC(=O)O

Purity

95

Origin of Product

United States

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